1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline
Description
4-chloro-1-guanidino-7-isoquinolinesulphonamide is a chemical compound known for its significant role as an inhibitor in various biochemical processes. It is particularly noted for its selective inhibition of urokinase-type plasminogen activator, which is involved in the breakdown of blood clots. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
CAS No. |
223671-02-1 |
|---|---|
Molecular Formula |
C10H10ClN5O2S |
Molecular Weight |
299.74 g/mol |
IUPAC Name |
2-(4-chloro-7-sulfamoylisoquinolin-1-yl)guanidine |
InChI |
InChI=1S/C10H10ClN5O2S/c11-8-4-15-9(16-10(12)13)7-3-5(19(14,17)18)1-2-6(7)8/h1-4H,(H2,14,17,18)(H4,12,13,15,16) |
InChI Key |
FXVHAOFNNRNCRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(=NC=C2Cl)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-guanidino-7-isoquinolinesulphonamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 7-bromo-1-chloroisoquinoline.
Lithiation: n-Butyllithium is added to the starting material in a mixture of tetrahydrofuran and diethyl ether at -78°C under a nitrogen atmosphere.
Sulphonation: The lithiated intermediate is then reacted with sulfuryl chloride at -25°C, followed by warming to room temperature.
Guanidination: The resulting sulphonamide is treated with guanidine hydrochloride in the presence of sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-guanidino-7-isoquinolinesulphonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Hydrolysis: The sulphonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the sulphonamide group.
Hydrolysis: Corresponding amines and sulfonic acids.
Scientific Research Applications
4-chloro-1-guanidino-7-isoquinolinesulphonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in inhibiting enzymes like urokinase-type plasminogen activator.
Medicine: Potential therapeutic agent for conditions involving excessive blood clotting.
Industry: May be used in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of urokinase-type plasminogen activator. This enzyme is responsible for converting plasminogen to plasmin, which plays a crucial role in fibrinolysis (the breakdown of blood clots). By inhibiting this enzyme, 4-chloro-1-guanidino-7-isoquinolinesulphonamide can prevent the breakdown of clots, making it useful in conditions where clot stability is desired .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-guanidino-7-isoquinolinesulphonamide
- 1-guanidino-4-chloro-7-sulfamoyl-isoquinoline
- UK-371,804
Uniqueness
4-chloro-1-guanidino-7-isoquinolinesulphonamide is unique due to its specific inhibition of urokinase-type plasminogen activator with high selectivity. This selectivity makes it a valuable tool in both research and potential therapeutic applications, distinguishing it from other similar compounds that may have broader or less specific activity .
Biological Activity
1-Guanidino-4-chloro-7-sulfamoyl-isoquinoline is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from various sources.
This compound (CAS Number: 223671-03-2) is characterized by the following chemical structure:
- Molecular Formula : C10H10ClN3O3S
- Molecular Weight : 273.72 g/mol
This compound features a chloro group and a sulfonamide moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that this compound induces apoptosis and inhibits cell proliferation.
Case Study: MCF-7 Cell Line
In a controlled experiment, the compound was tested against MCF-7 cells:
- Concentration Range : 0 to 100 µM
- IC50 Value : Approximately 25 µM after 48 hours of exposure.
The results indicated a dose-dependent response with significant morphological changes in treated cells, suggesting the induction of apoptosis.
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular processes, leading to reduced proliferation in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, contributing to cell death in cancerous cells.
- Interaction with Cellular Targets : It may interact with DNA or proteins critical for cell cycle regulation.
Pharmacological Studies
A series of pharmacological studies have been conducted to explore the therapeutic potential of this compound:
- Anti-inflammatory Effects : In vivo studies showed that the compound reduced inflammation in animal models, indicating its potential as an anti-inflammatory agent.
- Diuretic Activity : The compound was tested for diuretic effects in rats, showing increased urine output compared to control groups.
Toxicity Studies
Toxicity assessments revealed that at therapeutic doses, the compound exhibited low toxicity profiles. However, further studies are needed to fully understand the safety margins and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
